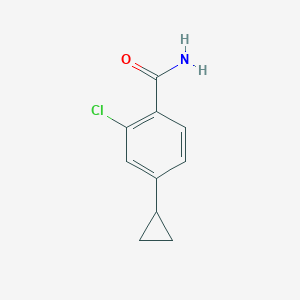

2-Chloro-4-cyclopropylbenzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-Chloro-4-cyclopropylbenzamide is an organic compound that features a benzamide core substituted with a chlorine atom at the second position and a cyclopropyl group at the fourth position

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4-cyclopropylbenzamide typically involves a multi-step process starting from readily available precursors. One common synthetic route involves the following steps:

Nitration: The starting material, 2-chlorobenzoic acid, undergoes nitration to introduce a nitro group at the fourth position.

Reduction: The nitro group is then reduced to an amine group using a reducing agent such as iron powder in the presence of hydrochloric acid.

Cyclopropylation: The amine group is then reacted with cyclopropylcarbonyl chloride to introduce the cyclopropyl group, forming the desired benzamide.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors for nitration and reduction steps, and the employment of more efficient catalysts and solvents to improve yield and reduce production costs.

Analyse Chemischer Reaktionen

Types of Reactions

2-Chloro-4-cyclopropylbenzamide can undergo various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted by other nucleophiles under appropriate conditions.

Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.

Common Reagents and Conditions

Substitution: Reagents like sodium hydroxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be employed.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzamides, while coupling reactions can produce biaryl compounds.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Potential Therapeutic Applications:

2-Chloro-4-cyclopropylbenzamide has been investigated for its potential as a lead compound in drug development. Due to its structural characteristics, it may interact with specific biological targets, making it suitable for developing new therapeutic agents aimed at treating various diseases. The compound's unique combination of a chloro substituent and a cyclopropyl group can influence its pharmacological properties, potentially enhancing its efficacy against certain targets in the body.

Biological Activity Studies:

Research into the biological activities of this compound includes studies on its binding affinity to receptors and enzymes. Understanding these interactions is crucial for predicting its pharmacokinetic and pharmacodynamic properties, which are essential for assessing its viability as a therapeutic agent.

Environmental Applications

Biodegradation Studies:

The compound is also relevant in environmental science, particularly in studies focused on biodegradation. Research has shown that certain bacterial strains can degrade related compounds such as 2-chloro-4-nitrophenol, which share structural similarities with this compound. These studies are vital for developing bioremediation strategies to clean up contaminated sites .

Microbial Metabolism:

Specific bacterial strains have been identified that can utilize 2-chloro-4-nitrophenol as their sole carbon source, indicating potential pathways for the breakdown of similar compounds. These findings highlight the importance of understanding microbial metabolism in the context of environmental remediation efforts .

Chemical Synthesis

Intermediate in Organic Synthesis:

In synthetic organic chemistry, this compound serves as an intermediate for synthesizing various organic compounds. Its chemical structure allows it to participate in reactions that yield more complex molecules, which can be valuable in both academic research and industrial applications.

Reagent in Specialty Chemicals Production:

The compound is utilized as a reagent in the production of specialty chemicals, contributing to the development of new materials and compounds with specific desired properties.

Case Studies and Research Findings

To illustrate the applications of this compound, several case studies provide insights into its effectiveness and versatility:

| Study Focus | Findings | Implications |

|---|---|---|

| Medicinal Chemistry | Investigated as a lead compound with potential therapeutic effects on specific targets | May lead to new drug development pathways |

| Environmental Science | Identified bacterial strains capable of degrading related compounds | Supports bioremediation strategies for contaminated environments |

| Organic Synthesis | Used as an intermediate in synthesizing complex organic molecules | Enhances the efficiency of chemical synthesis processes |

Wirkmechanismus

The mechanism of action of 2-Chloro-4-cyclopropylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropyl group and the chlorine atom play crucial roles in binding to these targets, influencing the compound’s biological activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

2-Chloro-4-methylbenzamide: Similar structure but with a methyl group instead of a cyclopropyl group.

2-Chloro-4-ethylbenzamide: Contains an ethyl group at the fourth position.

2-Chloro-4-isopropylbenzamide: Features an isopropyl group at the fourth position.

Uniqueness

2-Chloro-4-cyclopropylbenzamide is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for various applications.

Biologische Aktivität

2-Chloro-4-cyclopropylbenzamide is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in cancer treatment and other therapeutic applications. This article reviews the biological activity of this compound, supported by recent research findings, case studies, and relevant data.

Chemical Structure and Properties

This compound is characterized by the following structural formula:

- Chemical Formula : C10H10ClN

- Molecular Weight : 195.65 g/mol

The presence of the chloro group and the cyclopropyl moiety contributes to its unique biological properties.

Anticancer Properties

Recent studies have explored the anticancer potential of this compound through various mechanisms:

- Inhibition of Tumor Cell Growth : In vitro studies indicate that this compound exhibits significant cytotoxic effects on various cancer cell lines, including breast and pancreatic cancer cells. It has been shown to induce apoptosis in these cells, leading to reduced viability. For example, a study demonstrated that derivatives of cyclopropyl amines, including this compound, inhibited the growth of HER2-positive breast cancer cells through molecular docking studies that revealed favorable binding affinities to the HER2 receptor .

- Mechanism of Action : The compound's mechanism involves the modulation of key signaling pathways associated with cancer cell proliferation and survival. Specifically, it has been linked to the inhibition of the KRas4B-PDE6δ complex, which plays a critical role in tumorigenesis. This inhibition results in decreased phosphorylation of AKT and ERK pathways, which are crucial for cell survival and proliferation .

Antiparasitic Activity

In addition to its anticancer properties, this compound has shown potential as an antiparasitic agent. Research indicates that compounds with similar structures can disrupt Na+ homeostasis in Plasmodium falciparum, suggesting a possible pathway for further exploration in malaria treatment .

Case Study 1: Breast Cancer Treatment

A study involving molecular docking analysis highlighted that cyclopropyl amine derivatives could serve as effective inhibitors against HER2 in breast cancer treatment. Among these derivatives, this compound exhibited promising binding energy values, indicating its potential as a therapeutic agent .

Case Study 2: Pancreatic Cancer

In another investigation focused on pancreatic cancer cell lines (MIA PaCa-2), treatment with this compound resulted in significant apoptosis induction. The study utilized flow cytometry to quantify apoptotic cells after treatment with varying concentrations of the compound, revealing a dose-dependent response .

Data Summary

Eigenschaften

IUPAC Name |

2-chloro-4-cyclopropylbenzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10ClNO/c11-9-5-7(6-1-2-6)3-4-8(9)10(12)13/h3-6H,1-2H2,(H2,12,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIUSREXZKKTQHC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=CC(=C(C=C2)C(=O)N)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10ClNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.64 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.